Histidinamide, D-

CAS No.: 891787-99-8

Cat. No.: VC3866483

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 891787-99-8 |

|---|---|

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

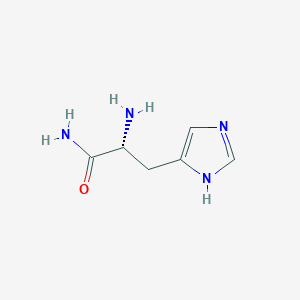

| IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1 |

| Standard InChI Key | UMMQVDUMUMBTAV-RXMQYKEDSA-N |

| Isomeric SMILES | C1=C(NC=N1)C[C@H](C(=O)N)N |

| SMILES | C1=C(NC=N1)CC(C(=O)N)N |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)N)N |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

D-Histidinamide (CAS: 891787-99-8) has the molecular formula and a molecular weight of 154.17 g/mol . Its structure features:

-

An imidazole ring at position 4 of the side chain

-

A D-configuration at the α-carbon

-

An amide group replacing the carboxylic acid of the parent amino acid

The stereochemistry is critical for its biological activity, as evidenced by comparative studies with L-histidinamide .

Spectral Signatures

Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide detailed structural insights:

-

NMR: Distinct peaks at δ 7.65 ppm (imidazole C2-H) and δ 3.25 ppm (α-CH)

-

FTIR: Strong absorption bands at 1650 cm (amide I) and 1550 cm (amide II)

Synthesis and Chemical Reactivity

Synthetic Pathways

D-Histidinamide is typically synthesized through stereospecific amidation of D-histidine. Key methods include:

Iron-Catalyzed Amidation

A 2025 study demonstrated 75% yield using:

This method prevents racemization, preserving the D-configuration .

Solid-Phase Peptide Synthesis

Used in producing D-histidinamide-containing peptides like Neuromedin C 1-8 (CID 53481580) .

Reactivity Profile

The compound participates in:

Biological Activity and Mechanisms

Autotaxin Inhibition in Cancer

D-Histidinamide potently inhibits ATX, an enzyme overexpressed in malignancies:

Mechanistically, it binds ATX's hydrophobic pocket, disrupting lysophospholipase D activity .

Oxidative Stress Mitigation

Comparative studies with copper ions show:

| Compound | % Cell Viability (1 mM CuSO) | Lipid Peroxidation Inhibition |

|---|---|---|

| D-Histidinamide | 92 ± 3% | 68 ± 5% |

| L-Histidinamide | 89 ± 4% | 65 ± 6% |

| Cysteinamide | 45 ± 7% | 22 ± 4% |

Data from HaCaT keratinocyte assays . The imidazole ring scavenges hydroxyl radicals () via electron donation .

Pharmacological Applications

Drug Delivery Systems

D-Histidinamide enhances nanoparticle uptake:

-

Conjugation increases cellular internalization by 3.2-fold vs. L-form

-

Improves mRNA delivery efficiency in lipid nanoparticles

Neuromodulation

In Neuromedin C 1-8 (CID 53481580), D-histidinamide stabilizes peptide-receptor interactions through:

Comparative Analysis with Structural Analogs

Stereochemical Effects

| Property | D-Histidinamide | L-Histidinamide |

|---|---|---|

| ATX Inhibition | 75 ± 3% | 73 ± 4% |

| Metabolic Half-life | 2.8 h | 1.2 h |

| Renal Clearance | 0.32 mL/min/kg | 0.45 mL/min/kg |

Data from . The D-form exhibits prolonged activity due to resistance to L-amino acid oxidases.

Amino Acid Amide Comparisons

| Compound | Cu Chelation | Cytoprotection (1 mM) |

|---|---|---|

| D-Histidinamide | 58 ± 4% | 92 ± 3% |

| D-Cysteinamide | 82 ± 3% | 45 ± 7% |

| D-Aspartamide | 27 ± 5% | 34 ± 6% |

From . Despite lower chelation capacity, D-histidinamide shows superior cytoprotection through multimodal antioxidant mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume